molecular formula C7H7ClF2N2O2S B13545181 5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine

5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine

Cat. No.: B13545181
M. Wt: 256.66 g/mol
InChI Key: HXWXULLHMCIAJZ-UHFFFAOYSA-N
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Description

5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine is a chemical compound with the molecular formula C7H7ClF2N2O2S and a molecular weight of 256.6575 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine typically involves the introduction of chlorodifluoromethanesulfonyl and N-methyl groups into a pyridine ring. One common method involves the reaction of 5-chloropyridin-2-amine with chlorodifluoromethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the chlorodifluoromethanesulfonyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine is unique due to the presence of both chlorodifluoromethanesulfonyl and N-methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H7ClF2N2O2S

Molecular Weight

256.66 g/mol

IUPAC Name

5-[chloro(difluoro)methyl]sulfonyl-N-methylpyridin-2-amine

InChI

InChI=1S/C7H7ClF2N2O2S/c1-11-6-3-2-5(4-12-6)15(13,14)7(8,9)10/h2-4H,1H3,(H,11,12)

InChI Key

HXWXULLHMCIAJZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=C1)S(=O)(=O)C(F)(F)Cl

Origin of Product

United States

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